

In-depth Spectroscopic Analysis of Avilamycin C: A Technical Guide

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Compound of Interest		
Compound Name:	Avilamycin C	
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This technical guide provides a comprehensive overview of the spectroscopic data for **Avilamycin C**, a significant member of the orthosomycin family of antibiotics. **Avilamycin C** is a key analogue in the commercially produced **avilamycin c**omplex, which is utilized in veterinary medicine to control bacterial infections.[1] This document collates available spectroscopic data (NMR, IR, UV-Vis), details experimental methodologies where accessible, and presents a visualization of its mechanism of action.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The ultraviolet-visible spectrum of **Avilamycin C** provides insights into its electronic structure, particularly the presence of chromophores.

Data Presentation

Solvent	λmax (nm)	log ε
Methanol	228	4.12
Methanol	284	3.33

Table 1: UV-Vis Spectroscopic

Data for Avilamycin C.[2]



Experimental Protocol

Detailed experimental conditions for the acquisition of this specific UV-Vis spectrum are not fully available in the public domain. However, standard UV-Vis spectroscopy protocols for organic compounds would generally involve:

- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Sample Preparation: **Avilamycin C** is dissolved in spectroscopic grade methanol to a known concentration.
- Measurement: The absorbance is measured over a wavelength range of approximately 200-400 nm, with a methanol-filled cuvette used as a reference. The molar absorptivity (ε) is then calculated using the Beer-Lambert law.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a crucial technique for identifying the functional groups present in a molecule. While specific quantitative IR data for **Avilamycin C** is not readily available in public literature, the complex oligosaccharide structure suggests the presence of several characteristic absorption bands.

Expected Data Presentation (Hypothetical)

Wavenumber (cm-1)	Intensity	Functional Group Assignment
~3400	Strong, Broad	O-H stretch (hydroxyl groups)
~2930	Medium-Strong	C-H stretch (aliphatic)
~1735	Strong	C=O stretch (ester)
~1650	Medium	C=O stretch (ketone)
1100-1000	Strong	C-O stretch (ethers, alcohols)
Table 2: Hypothetical IR Absorption Bands for		

Avilamycin C based on its

known structure.



Experimental Protocol

A standard experimental protocol for obtaining an IR spectrum of a solid sample like **Avilamycin C** would be:

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: The sample is typically prepared as a KBr (potassium bromide) pellet. A
 small amount of Avilamycin C is finely ground with dry KBr and pressed into a thin,
 transparent disk. Alternatively, the spectrum could be recorded using an Attenuated Total
 Reflectance (ATR) accessory.
- Measurement: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm-1).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. The primary isolation and structural characterization of **Avilamycin C** were reported by Heilman et al. and Keller-Schierlein et al. in Helvetica Chimica Acta in 1979.[2] While the full, detailed NMR data tables from these publications are not widely available in public databases, these papers are the definitive source for this information.

Expected Data Presentation (Hypothetical)

Comprehensive NMR analysis would include:

- 1 H NMR: A table of chemical shifts (δ) in ppm, coupling constants (J) in Hz, and multiplicities for all proton signals.
- ¹³C NMR: A table of chemical shifts (δ) in ppm for all carbon signals.
- 2D NMR (COSY, HSQC, HMBC): Correlation tables or annotated spectra that establish the connectivity between protons and carbons, confirming the intricate oligosaccharide structure.

Experimental Protocol

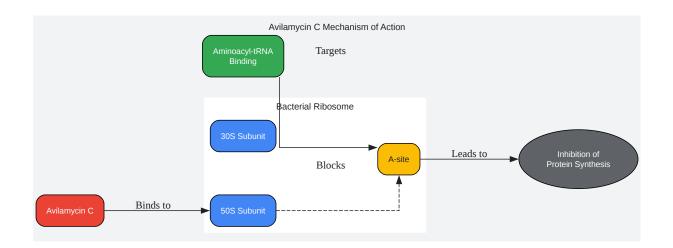


The general procedure for NMR analysis of a complex natural product like **Avilamycin C** would involve:

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: A few milligrams of purified **Avilamycin C** are dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.
- Measurement: A suite of NMR experiments would be performed, including ¹H, ¹³C, DEPT,
 COSY, HSQC, and HMBC, to enable a full structural assignment.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Avilamycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible Grampositive bacteria. It targets the bacterial ribosome, a crucial cellular machine responsible for translating mRNA into protein.





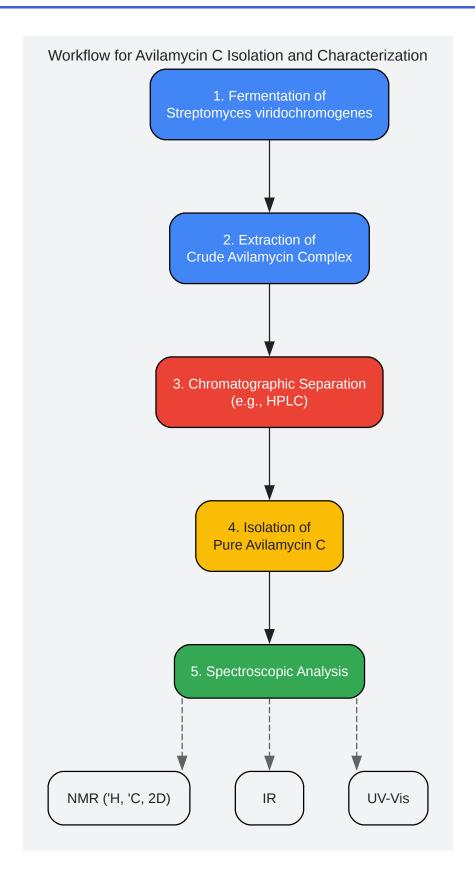
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Caption: **Avilamycin C** binds to the 50S ribosomal subunit, blocking the A-site and inhibiting protein synthesis.

Experimental Workflow: Isolation and Characterization

The general workflow for obtaining and characterizing **Avilamycin C** from its natural source, Streptomyces viridochromogenes, involves several key steps.





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Caption: General workflow for isolating and spectroscopically characterizing **Avilamycin C**.



Conclusion

This guide provides the available spectroscopic data for **Avilamycin C** and outlines the standard methodologies for their acquisition. While the UV-Vis data is well-documented, detailed public access to the primary NMR and IR data remains limited. Researchers requiring this in-depth information are directed to the seminal publications by Heilman et al. and Keller-Schierlein et al. in Helvetica Chimica Acta, Volume 62 (1979). The provided diagrams of the mechanism of action and experimental workflow offer a clear visual summary for educational and research purposes.

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References

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